DBB-7373
Overview
Description
DBB-7373 is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBB-7373 typically involves multi-step organic reactions. One common method includes the use of aldol condensation reactions followed by selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
DBB-7373 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
DBB-7373 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of DBB-7373 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-3-ol
- (2R,3S,4R)-2,2’-Bis(3,4-dimethoxyphenyl)-3’,7,7’,8,8’-pentamethoxy-4’-oxo-3,4-dihydro-2H,4’H-4,5’-bichromen-3-yl acetate
Uniqueness
What sets DBB-7373 apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
36287-37-3 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R,3S)-1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione |
InChI |
InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3/t13-,14+ |
InChI Key |
SPBNPRXRUYBFDV-OKILXGFUSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
SMILES |
CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DBB-7373; DBB 7373; DBB7373; meso-2,3-Bis(3,4-dimethoxybenzoyl)butane. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.